molecular formula C20H24N2O2 B2935113 (1-(4-(2,5-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol CAS No. 853752-86-0

(1-(4-(2,5-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol

Cat. No.: B2935113
CAS No.: 853752-86-0
M. Wt: 324.424
InChI Key: NHVHGBFFYOHADW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzimidazole core. The exact structure would depend on the specific locations of the phenoxy and methanol groups on the benzimidazole ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazole ring, which is a site of high electron density and can act as a nucleophile or a base. The phenoxy and methanol groups may also participate in reactions, particularly if conditions for ether or alcohol reactivity are met .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and boiling point .

Scientific Research Applications

Photoreactions and Oxidative Transformations

Studies on related benzimidazole derivatives and their photoreactions suggest potential applications in developing new synthetic methodologies and materials. For example, the dye-sensitized photo-oxidation of similar compounds has been explored, indicating applications in synthesizing novel organic compounds with specific functionalities through oxidative processes (Albini, Bettinetti, & Minoli, 1983).

Synthesis of Novel Organic Frameworks

Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks have been synthesized, revealing applications in luminescence sensing and potentially in catalysis or as functional materials for electronics and photonics (Shi et al., 2015).

Development of New Synthetic Routes

Innovative synthetic routes to create compounds with complex structures from simpler precursors have been reported. These methodologies could be applicable in pharmaceutical synthesis, material science, and chemical engineering, illustrating the compound's relevance in facilitating complex chemical transformations (Bohle & Perepichka, 2009).

Antiradical and Antioxidant Properties

The antiradical activities of benzazole derivatives suggest potential applications in developing antioxidants, which could have implications in pharmacology, cosmetics, and food preservation. Such compounds could help in combating oxidative stress-related diseases (Gataullina et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound to prevent exposure and potential harm .

Future Directions

The study of benzimidazole derivatives is a rich field with potential for new discoveries. Future research could explore the synthesis of this compound and its derivatives, investigate their physical and chemical properties, and evaluate their potential biological activities .

Properties

IUPAC Name

[1-[4-(2,5-dimethylphenoxy)butyl]benzimidazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-15-9-10-16(2)19(13-15)24-12-6-5-11-22-18-8-4-3-7-17(18)21-20(22)14-23/h3-4,7-10,13,23H,5-6,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVHGBFFYOHADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCCN2C3=CC=CC=C3N=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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